2-amino-3,5-dibromo-N'-(4-tert-butylcyclohexylidene)benzohydrazide
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Overview
Description
2-amino-3,5-dibromo-N’-(4-tert-butylcyclohexylidene)benzohydrazide is a complex organic compound with the molecular formula C17H23Br2N3O. This compound is known for its unique structure, which includes both bromine and tert-butyl groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,5-dibromo-N’-(4-tert-butylcyclohexylidene)benzohydrazide typically involves the reaction of 2-amino-3,5-dibromobenzaldehyde with 4-tert-butylcyclohexylidenehydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
2-amino-3,5-dibromo-N’-(4-tert-butylcyclohexylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
2-amino-3,5-dibromo-N’-(4-tert-butylcyclohexylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3,5-dibromo-N’-(4-tert-butylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3,5-dibromo-N’-(4-methoxybenzylidene)benzohydrazide
- 2-amino-3,5-dibromo-N’-(4-ethoxybenzylidene)benzohydrazide
- 2-amino-3,5-dibromo-N’-(4-hydroxybenzylidene)benzohydrazide
Uniqueness
2-amino-3,5-dibromo-N’-(4-tert-butylcyclohexylidene)benzohydrazide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and biological activity. This makes it distinct from other similar compounds that may lack this structural feature .
Properties
CAS No. |
303084-77-7 |
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Molecular Formula |
C17H23Br2N3O |
Molecular Weight |
445.2 g/mol |
IUPAC Name |
2-amino-3,5-dibromo-N-[(4-tert-butylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C17H23Br2N3O/c1-17(2,3)10-4-6-12(7-5-10)21-22-16(23)13-8-11(18)9-14(19)15(13)20/h8-10H,4-7,20H2,1-3H3,(H,22,23) |
InChI Key |
VATLMLNDTBVCDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N)CC1 |
Origin of Product |
United States |
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